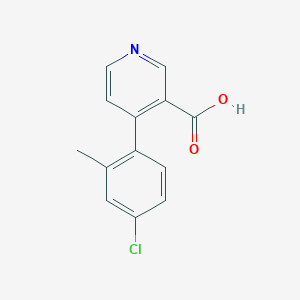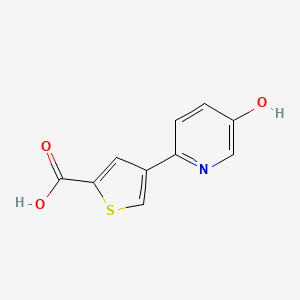
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a versatile and easily synthesized compound, making it a popular choice for many researchers.
Scientific Research Applications
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) has a wide range of scientific research applications. It is widely used in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in organic reactions. It is also used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used as an inhibitor in enzyme-catalyzed reactions and as an antioxidant in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is not completely understood. However, it is believed that it acts as a proton donor, donating protons to the reaction partner and thus promoting the reaction. It is also believed to act as a Lewis acid, forming a complex with the reaction partner and thus promoting the reaction.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, and may have potential therapeutic applications for the treatment of certain diseases. In addition, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is a versatile compound that is easy to synthesize and can be used in a wide range of lab experiments. It is relatively stable and can be stored for long periods of time. However, it is also a highly toxic compound and should be handled with care.
Future Directions
Given its wide range of applications, there are many potential future directions for research involving 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%). These include further studies on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research could be conducted on the synthesis of new compounds using 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) as a starting material. Finally, further research could be conducted on the mechanism of action of the compound and its potential uses as a catalyst in organic reactions.
Synthesis Methods
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized by the condensation reaction of 2-chlorobenzaldehyde and 2-hydroxypyridine in the presence of an aqueous base such as sodium hydroxide. The reaction is conducted in a basic solution and the product is isolated as a white solid. The yield of the reaction is typically 95%, making it a reliable and efficient synthesis method.
properties
IUPAC Name |
6-(2-chloro-5-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-10-3-1-7(14)5-9(10)11-4-2-8(15)6-13-11/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDOXKVKHZLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=NC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692603 |
Source


|
| Record name | 6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
CAS RN |
1261984-72-8 |
Source


|
| Record name | 6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)
